molecular formula C12H12ClN3 B2776434 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 400074-63-7

3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2776434
CAS RN: 400074-63-7
M. Wt: 233.7
InChI Key: MPSPJPGYAHGRGY-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of triazolopyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation . A mild, efficient, and operationally simple one-pot synthesis of substituted triazolopyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has also been developed .


Molecular Structure Analysis

The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package . The compound is an off pale yellow solid with a melting point of 188–189 °C .


Chemical Reactions Analysis

Triazolopyridines are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been used to prepare congeners of Trazodone, which were found to be potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .


Physical And Chemical Properties Analysis

The compound is an off pale yellow solid with a melting point of 188–189 °C . Its 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Diverse Functionalized Building Blocks

3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine and its derivatives are recognized as valuable building blocks in medicinal chemistry. Mishchuk et al. (2016) emphasized the significance of these compounds, notably (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines, as they serve as a scaffold for developing novel anti-diabetes drug leads that stimulate glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).

Synthesis and Structural Analysis

In the realm of heterocyclic chemistry, El-Kurdi et al. (2021) showcased the synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine. These compounds were characterized using various techniques including X-ray diffraction, indicating the robust structural diversity and pharmaceutical potential of this class of compounds (El-Kurdi et al., 2021).

Antioxidant and Antiradical Activities

Bekircan et al. (2008) explored the antioxidant and antiradical properties of 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives. The research highlighted the potential therapeutic applications of these compounds, suggesting their role in combating oxidative stress-related diseases (Bekircan et al., 2008).

Chemoselective Synthesis Methodology

Reichelt et al. (2010) demonstrated an efficient and convenient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, underlining the chemical versatility and potential for producing a wide range of substituent variants of this compound, which could be essential for pharmaceutical development (Reichelt et al., 2010).

Antimicrobial Applications

The compound has shown promising antimicrobial activities. For instance, Wang et al. (2018) prepared a derivative of this compound and found it to have significant inhibitory effects against various fungal strains, indicating its potential as an antifungal agent (Wang et al., 2018).

Future Directions

Triazolopyridines have shown a wide range of biological activities, making them an interesting target for future research . The development of new synthetic methods and the exploration of their biological activities could lead to the discovery of new drugs .

properties

IUPAC Name

3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-10-6-4-9(5-7-10)12-15-14-11-3-1-2-8-16(11)12/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSPJPGYAHGRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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